REACTION_CXSMILES
|
C[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([CH:11]([N:15]=[N:16][C:17]2[CH:22]=[CH:21][C:20]([C:23]3[CH:28]=[CH:27][C:26]([N:29]=[N:30][CH:31]([C:35]([NH:37][C:38]4[CH:43]=[CH:42][C:41](C)=[CH:40][C:39]=4[CH3:45])=[O:36])[C:32]([CH3:34])=[O:33])=[C:25]([Cl:46])[CH:24]=3)=[CH:19][C:18]=2[Cl:47])[C:12]([CH3:14])=[O:13])=[O:10])=[C:4]([CH3:48])[CH:3]=1.ClC1C=C(C2C=CC(N)=C(Cl)C=2)C=CC=1N>>[CH3:45][C:39]1[C:38]([NH:37][C:35]([CH:31]([N:30]=[N:29][C:26]2[CH:27]=[CH:28][C:23]([C:20]3[CH:21]=[CH:22][C:17]([N:16]=[N:15][CH:11]([C:9]([NH:8][C:5]4[C:4]([CH3:48])=[CH:3][CH:2]=[CH:7][CH:6]=4)=[O:10])[C:12]([CH3:14])=[O:13])=[C:18]([Cl:47])[CH:19]=3)=[CH:24][C:25]=2[Cl:46])[C:32]([CH3:34])=[O:33])=[O:36])=[CH:43][CH:42]=[CH:41][CH:40]=1
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Name
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
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CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C
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Name
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Quantity
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77 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1N)C1=CC(=C(N)C=C1)Cl
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Name
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acetoacet-2-methylanilide
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Quantity
|
112 g
|
Type
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reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
|
|
Smiles
|
CC1=CC=CC=C1NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |